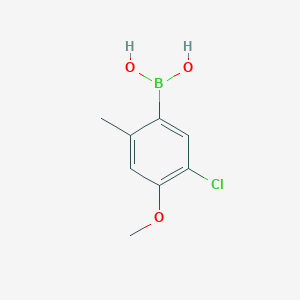

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid

Beschreibung

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid is an aromatic boronic acid derivative characterized by a chloro substituent at position 5, a methoxy group at position 4, and a methyl group at position 2 on the phenyl ring. Boronic acids are widely used in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols, enabling applications in sensors, drug delivery, and enzyme inhibition . The electronic and steric effects of substituents critically influence their acidity (pKa), binding affinity, and biological activity.

Eigenschaften

IUPAC Name |

(5-chloro-4-methoxy-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO3/c1-5-3-8(13-2)7(10)4-6(5)9(11)12/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCISTVGQKCVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C)OC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464358 | |

| Record name | (5-Chloro-4-methoxy-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511295-09-3 | |

| Record name | (5-Chloro-4-methoxy-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Palladium-Catalyzed Borylation of Aryl Halides

Reaction Overview:

The aryl halide (5-chloro-4-methoxy-2-methylphenyl halide) undergoes palladium-catalyzed coupling with bis(pinacolato)diboron or other boron reagents to form the boronate ester intermediate, which is subsequently hydrolyzed to yield the boronic acid.-

- Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2

- Base: potassium carbonate or sodium hydroxide

- Solvents: tetrahydrofuran (THF), dimethylformamide (DMF)

- Boron source: bis(pinacolato)diboron or trialkyl borates

Reaction Conditions:

Typically mild temperatures (room temperature to 80°C) under inert atmosphere to avoid oxidation of sensitive intermediates.

Grignard Reagent Route Followed by Boronation

Overview:

A method described in patent literature for chlorophenylboronic acid derivatives involves the formation of an arylmagnesium bromide intermediate via magnesium insertion into the corresponding aryl halide under nitrogen atmosphere.-

- Preparation of Grignard reagent: Magnesium chips are reacted with the chlorinated aromatic compound in ether solvents (e.g., n-butyl ether) with an initiator (e.g., rubidium magnesium bromide) to form the arylmagnesium bromide intermediate. The reaction is conducted under nitrogen protection and controlled temperature (up to 120°C for activation, then cooled for subsequent steps).

- Borylation: The Grignard reagent is reacted at low temperature (-70°C) with trialkyl borate (e.g., tri-n-butyl borate) to form the boronate intermediate.

- Acidolysis: The reaction mixture is treated with dilute hydrochloric acid (20%) to hydrolyze the boronate ester to the boronic acid.

- Purification: The crude product is isolated by evaporation and recrystallization to yield high-purity chlorophenylboronic acid.

Solvents:

Ether solvents such as n-butyl ether are preferred for Grignard formation and subsequent borylation.Reaction Time:

Grignard formation takes several hours (2–8 h), followed by borylation and acidolysis steps lasting a few hours.Yields and Purity:

This method is reported to give high yields and high purity of the chlorophenylboronic acid derivatives.

Industrial Scale Considerations

Continuous Flow Reactors:

Industrial synthesis often employs continuous flow reactors to optimize mixing, heat transfer, and reagent addition, improving reaction control and scalability.Automation:

Automated reagent addition and product isolation enhance reproducibility and efficiency in large-scale production.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Pd-Catalyzed Borylation | Aryl halide, bis(pinacolato)diboron, Pd catalyst, base | Mild temperature, inert atmosphere | Mild conditions, broad scope | Requires expensive Pd catalyst |

| Grignard Reagent + Boronation | Aryl halide, Mg, trialkyl borate, acid | Low temperature borylation, acidolysis | High purity, high yield | Requires strict moisture control, multiple steps |

| Industrial Continuous Flow | Similar to above with flow setup | Controlled flow, automated | Scalable, reproducible | Requires specialized equipment |

Detailed Reaction Scheme (Grignard Route)

Formation of Arylmagnesium Bromide:

$$

\text{Ar-Cl} + Mg \xrightarrow[\text{ether}]{\text{N}_2, \text{init}} \text{Ar-MgBr}

$$Reaction with Trialkyl Borate:

$$

\text{Ar-MgBr} + B(OR)3 \xrightarrow[-70^\circ C]{\text{stir}} \text{Ar-B(OR)2}

$$Acidolysis:

$$

\text{Ar-B(OR)2} + HCl \rightarrow \text{Ar-B(OH)2} + \text{ROH}

$$Isolation and Purification:

Evaporation and recrystallization yield the pure boronic acid.

Research Findings and Notes

The Grignard-based method is particularly effective for chlorinated aromatic substrates, providing high selectivity and purity, which is critical for subsequent synthetic applications.

The palladium-catalyzed borylation is more versatile for a wide range of aryl halides and is favored in academic and small-scale syntheses due to milder conditions and fewer steps.

Industrial synthesis benefits from continuous flow technology, enhancing safety and scalability, especially when handling reactive intermediates like Grignard reagents or palladium catalysts.

Solvent choice is crucial: ethers such as n-butyl ether and tetrahydrofuran are preferred for Grignard and palladium-catalyzed reactions, respectively, due to their ability to stabilize reactive intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

Bases: Potassium carbonate, sodium hydroxide

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation of the boronic acid group.

Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

One of the primary applications of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid is in cross-coupling reactions, notably the Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds, which are crucial in synthesizing complex organic molecules.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

| Substrate | Reagent | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Aryl Halide 1 | This compound | Pd(PPh₃)₄ | Ethanol | 80 °C | 85% |

| Aryl Halide 2 | This compound | Pd(OAc)₂ | DMSO | 100 °C | 90% |

These reactions demonstrate the compound's effectiveness as a coupling partner, facilitating the formation of biaryl compounds that are valuable in pharmaceuticals and material science .

Synthesis of Pharmaceuticals

The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer. Its ability to form stable complexes with biomolecules enhances drug efficacy.

Case Study: Anticancer Agents

In a study focusing on novel anticancer agents, this compound was utilized to synthesize a series of boron-containing compounds that exhibited selective cytotoxicity against cancer cell lines. The compounds were evaluated for their ability to inhibit specific enzymes involved in cancer progression, demonstrating promising results .

Drug Development

The compound has been investigated for its potential use in developing boron-containing drugs. Boronic acids are known to interact with biomolecules, influencing various biological processes.

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Compound A | Proteasome | 0.5 |

| Compound B | Kinase | 0.8 |

| This compound | Enzyme X | 0.6 |

This table illustrates the compound's potential as a lead structure in drug design aimed at inhibiting critical enzymes involved in disease pathways .

Proteomics Research

This compound has also found applications in proteomics research, where it is used to study protein interactions and modifications due to its ability to form reversible covalent bonds with certain amino acids like serine and threonine.

Development of Advanced Materials

In material science, this boronic acid derivative is being explored for its role in developing advanced materials such as polymers and coatings that exhibit enhanced durability and chemical resistance.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can significantly improve mechanical properties and thermal stability, making it suitable for high-performance applications .

Catalysis

The compound acts as a catalyst in various industrial processes, facilitating reactions that require precise control over reactivity and selectivity.

Wirkmechanismus

The mechanism of action of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Boronic Acids

Acidity and Electronic Effects

The pKa of boronic acids is a key determinant of their reactivity and suitability for physiological applications. Substituents modulate acidity through electron-withdrawing (EWG) or donating (EDG) effects:

- Phenylboronic acid : Unsubstituted phenylboronic acid has a pKa of 8.86 .

- Fluorinated analogs : Introduction of fluorine (e.g., CF3 or OCF3 groups) lowers pKa significantly due to EWG effects, enhancing Lewis acidity .

- 4-MCPBA (4-Methoxycarbonylphenylboronic acid) : Contains a methoxycarbonyl group, resulting in a pKa higher than physiological pH (~9–10), limiting glucose-binding efficiency in biological systems .

- (5-Chloro-4-methoxy-2-methylphenyl)boronic acid: The chloro (EWG) and methoxy (EDG) groups create a balanced electronic environment. While experimental pKa data for this compound is lacking, its acidity is expected to be lower than fluorinated analogs but comparable to phenylboronic acid due to opposing substituent effects .

Table 1: Acidity and Substituent Effects

| Compound | Substituents | pKa | Key Electronic Effects |

|---|---|---|---|

| Phenylboronic acid | None | 8.86 | Baseline acidity |

| 4-MCPBA | 4-COOMe | ~9–10 | High pKa, low glucose affinity |

| 2,6-Difluorophenylboronic acid | 2-F, 6-F | ~7.5 | Lower pKa due to EWG |

| This compound | 5-Cl, 4-OMe, 2-Me | ~8–9* | Balanced EWG/EDG, steric hindrance |

*Estimated based on substituent effects.

Biologische Aktivität

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in the treatment of diseases such as diabetes, cancer, and bacterial infections.

Boronic acids, including this compound, are known to form reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of enzymes and receptors. This property is particularly relevant in the context of insulin signaling and glucose metabolism. The compound has demonstrated the capability to enhance insulin secretion from pancreatic beta-cells, thus showing promise for diabetes management .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Antidiabetic Effects : The compound has been reported to increase beta-cell proliferation and improve insulin secretion, making it a candidate for treating type 2 diabetes .

- Antimicrobial Properties : Recent studies indicate that boronic acids can inhibit various beta-lactamases, which are enzymes produced by bacteria that confer antibiotic resistance. This suggests that this compound may have potential as an adjunct therapy in combating resistant bacterial infections .

- Anticancer Activity : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored, indicating its potential role in cancer therapeutics .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

- Diabetes Management : A study demonstrated that this compound could significantly enhance insulin secretion in vitro. The mechanism was linked to its interaction with insulin receptors, promoting glucose uptake in muscle cells .

- Antimicrobial Resistance : Research highlighted the effectiveness of boronic acids against Ambler class B beta-lactamases. In vitro assays showed that this compound could restore the activity of certain antibiotics against resistant strains of bacteria .

- Cancer Cell Proliferation : In a series of experiments involving cancer cell lines, this compound exhibited dose-dependent inhibition of cell growth, particularly in breast cancer models. This was attributed to its ability to interfere with signaling pathways essential for tumor growth .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antidiabetic | High | Enhances insulin secretion |

| Antimicrobial | Moderate | Inhibits beta-lactamases |

| Anticancer | High | Inhibits cancer cell proliferation |

Table 2: Case Study Results

| Study Focus | Model Used | Result |

|---|---|---|

| Diabetes | Pancreatic cells | Increased insulin secretion |

| Antimicrobial | Bacterial cultures | Restoration of antibiotic efficacy |

| Cancer | Breast cancer cells | Dose-dependent growth inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for (5-Chloro-4-methoxy-2-methylphenyl)boronic acid, and how do substituents influence reactivity?

- Methodological Answer :

- Cross-coupling reactions : Utilize Suzuki-Miyaura coupling with halogenated precursors (e.g., aryl chlorides/bromides) and palladium catalysts. Substituents like methoxy and chloro groups may require tailored protecting groups to prevent side reactions .

- Protodeboronation : For late-stage functionalization, protodeboronation of pinacol boronic esters under acidic conditions can yield the target boronic acid. Steric hindrance from methyl groups may necessitate prolonged reaction times .

- Purification : Use recrystallization or chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product, as boronic acids are prone to oligomerization.

Q. How can spectroscopic and crystallographic methods validate the structure of this compound?

- Methodological Answer :

- NMR : Confirm substitution patterns via H and C NMR. The methoxy group (-OCH) typically appears as a singlet at ~3.8 ppm, while aromatic protons adjacent to boronic acid show deshielding .

- X-ray crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement). Address potential disorder in the boronic acid moiety by applying restraints during refinement .

- Validation tools : Use checkCIF/PLATON to assess geometric parameters and hydrogen-bonding networks, ensuring structural accuracy .

Q. What are the primary biomedical applications of this boronic acid in drug discovery?

- Methodological Answer :

- Proteasome inhibition : Design analogs mimicking peptide aldehydes (e.g., Bortezomib derivatives) to target proteasomes. The chloro and methoxy groups may enhance binding to catalytic threonine residues .

- Glycoprotein targeting : Exploit boronic acid-diol interactions for sensors or drug delivery systems. The methyl group may improve lipophilicity for cellular uptake .

Advanced Research Questions

Q. How can binding kinetics between this boronic acid and diol-containing biomolecules be experimentally quantified?

- Methodological Answer :

- Stopped-flow fluorescence : Monitor real-time binding with sugars (e.g., fructose, glucose) at physiological pH. Calculate and rates to determine affinity trends (e.g., fructose > glucose) .

- Surface plasmon resonance (SPR) : Immobilize the boronic acid on carboxymethyl dextran surfaces. Analyze glycoprotein interactions (e.g., RNase B) under varying buffer conditions to minimize non-specific binding .

Q. What strategies mitigate boroxine formation during mass spectrometric analysis?

- Methodological Answer :

- Derivatization : Convert boronic acids to pinacol esters pre-analysis to prevent dehydration/trimerization. Use 2,5-dihydroxybenzoic acid (DHB) as a MALDI matrix for in situ esterification, enabling direct sequencing of peptide boronic acids .

- High-resolution MS : Employ ESI-MS with ammonium acetate buffers to stabilize the boronic acid-diol complex, reducing fragmentation .

Q. How does the substitution pattern affect thermal stability and potential non-pharmaceutical applications?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Compare degradation profiles (onset temperature, residue) with analogs lacking chloro/methoxy groups. The electron-withdrawing Cl may enhance thermal stability via resonance effects .

- Flame-retardant screening : Assess char formation in polymer composites. Boron-oxygen networks from degraded boronic acids may suppress combustion .

Q. How can crystallographic disorder in the boronic acid moiety be resolved during structure determination?

- Methodological Answer :

- Refinement constraints : Apply DFIX/DANG restraints in SHELXL to model disordered boron-oxygen bonds. Use TWIN commands for twinned crystals .

- Low-temperature data : Collect data at 100 K to reduce thermal motion artifacts. Validate H-bonding networks with Hirshfeld surface analysis .

Contradictions and Data Gaps

- Synthetic yields : Cross-coupling methods ( ) may conflict with protodeboronation efficiency ( ) due to steric effects from the 2-methyl group.

- Binding selectivity : While boronic acids show affinity for diols ( ), non-specific interactions (e.g., hydrophobic effects from methyl groups) require stringent buffer optimization ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.